

Application Note: ^1H and ^{13}C NMR Characterization of N-acetylpyrazole

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Compound of Interest

Compound Name: *1-(1*H*-Pyrazol-1-yl)ethanone*

Cat. No.: *B161398*

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Introduction

N-acetylpyrazole is a key heterocyclic motif found in numerous pharmacologically active compounds and serves as a versatile building block in organic synthesis. Its structural elucidation is fundamental for quality control, reaction monitoring, and the comprehensive understanding of its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of N-acetylpyrazole, providing detailed information about its molecular structure, connectivity, and electronic environment. This application note provides a detailed protocol for the ^1H and ^{13}C NMR characterization of N-acetylpyrazole, including representative data and experimental workflows.

Data Presentation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts (δ) and coupling constants (J) for N-acetylpyrazole. Note: The data presented here are representative and compiled from spectral data of closely related pyrazole and N-acetylated pyrazole derivatives in the absence of a publicly available, experimentally verified dataset for the unsubstituted parent compound. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: ^1H NMR Spectral Data for N-acetylpyrazole (in CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 7.7 - 7.9	Doublet of doublets	$J_{3,4} \approx 2.0, J_{3,5} \approx 0.8$
H-4	~ 6.4 - 6.6	Triplet	$J_{4,3} \approx J_{4,5} \approx 2.5$
H-5	~ 8.2 - 8.4	Doublet of doublets	$J_{5,4} \approx 3.0, J_{5,3} \approx 0.8$
-COCH ₃	~ 2.6 - 2.8	Singlet	-

Table 2: ^{13}C NMR Spectral Data for N-acetylpyrazole (in CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-3	~ 142 - 144
C-4	~ 112 - 114
C-5	~ 130 - 132
C=O	~ 168 - 170
-COCH ₃	~ 22 - 24

Experimental Protocols

This section outlines a detailed protocol for the acquisition of high-quality ^1H and ^{13}C NMR spectra of N-acetylpyrazole.

1. Sample Preparation

- Materials:
 - N-acetylpyrazole sample (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
 - Deuterated solvent (e.g., Chloroform-d, CDCl_3) of high purity ($\geq 99.8\%$ D)
 - NMR tube (5 mm, high precision)

- Internal standard (e.g., Tetramethylsilane, TMS, 0.03-0.05% v/v)
- Pipettes and a clean, dry vial
- Procedure:
 - Accurately weigh the N-acetylpyrazole sample and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl_3) to the vial.
 - If an internal standard is not already present in the solvent, add TMS.
 - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube.
 - Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ^1H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans (NS): 16 to 64 (depending on sample concentration).
 - Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
 - Acquisition Time (AQ): 3-4 seconds.
 - Relaxation Delay (D1): 1-2 seconds.
 - Spectral Width (SW): 10-12 ppm.

- Temperature: 298 K (25 °C).
- ^{13}C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans (NS): 1024 to 4096 (or more, as ^{13}C has low natural abundance).
 - Receiver Gain (RG): Set automatically.
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds.
 - Spectral Width (SW): 200-240 ppm.
 - Decoupling: Proton broadband decoupling during acquisition.
 - Temperature: 298 K (25 °C).

3. Data Processing and Analysis

- Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If using a residual solvent peak, reference the CDCl_3 signal to 7.26 ppm for ^1H and 77.16 ppm for ^{13}C .
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different protons.
- Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Mandatory Visualizations

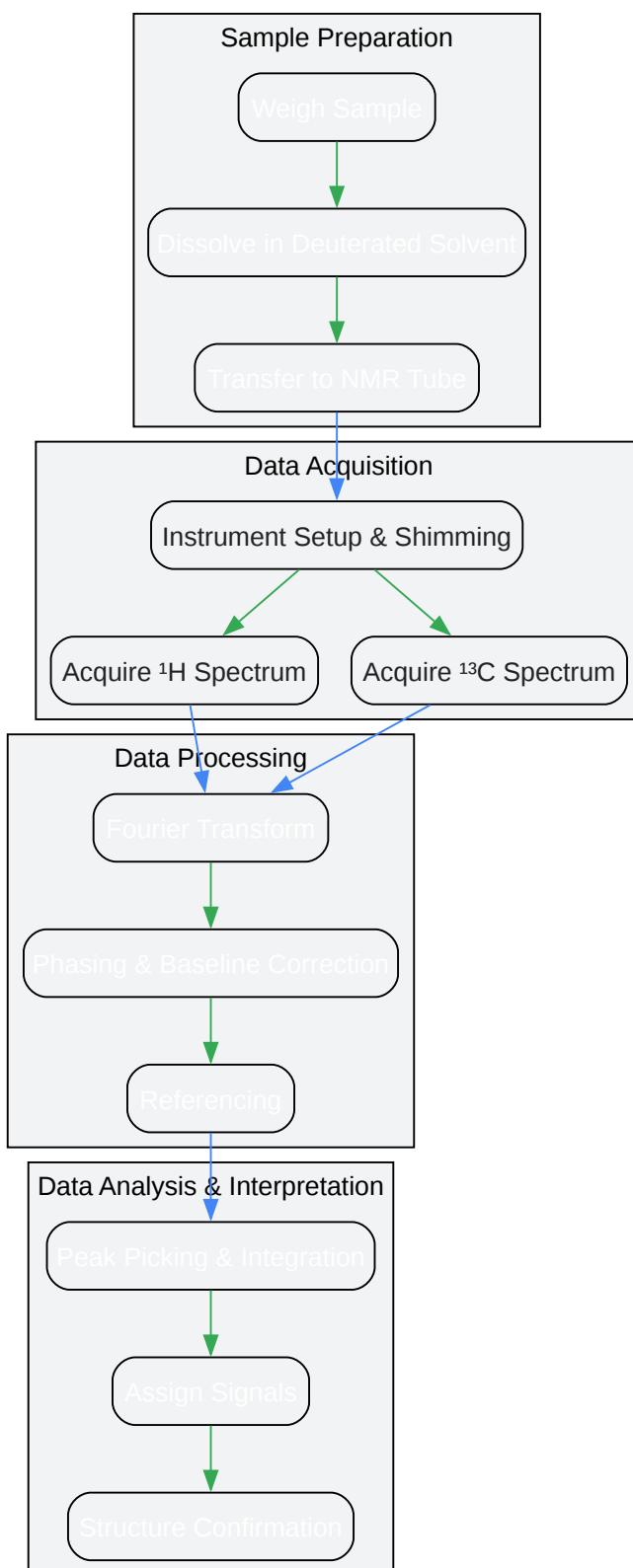
The following diagrams illustrate the structure of N-acetylpyrazole with its atom numbering and the general workflow for its NMR characterization.

NMR Signal Assignments	
-COCH ₃	~23 ppm
C=O	~169 ppm
C-5	~131 ppm
C-4	~113 ppm
C-3	~143 ppm
-COCH ₃	~2.7 ppm (s)
H-5	~8.3 ppm (dd)
H-4	~6.5 ppm (t)
H-3	~7.8 ppm (dd)

N-acetylpyrazole Structure

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Caption: Structure of N-acetylpyrazole and its NMR signal assignments.



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Caption: General workflow for NMR characterization of N-acetylpyrazole.

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